molecular formula C25H22N4O6 B11453749 ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11453749
M. Wt: 474.5 g/mol
InChI Key: LLRWYHGNUNIZEP-UHFFFAOYSA-N
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Description

Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:

    Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the carbonyl group: The carbonyl group can be introduced via acylation reactions.

    Formation of the triazatricyclo structure: This involves the cyclization of appropriate precursors under specific conditions, often using catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the triazatricyclo structure.

    Reduction: Reduction reactions can target the carbonyl and imino groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the ester group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Its potential biological activity makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers.

Mechanism of Action

The mechanism by which ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-ethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

The uniqueness of ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate lies in its specific combination of functional groups and its structural complexity. This makes it particularly interesting for research and development in various scientific fields.

Properties

Molecular Formula

C25H22N4O6

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl 6-(1,3-benzodioxole-5-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H22N4O6/c1-3-10-29-21-16(24(31)28-11-6-5-7-20(28)26-21)13-17(25(32)33-4-2)22(29)27-23(30)15-8-9-18-19(12-15)35-14-34-18/h5-9,11-13H,3-4,10,14H2,1-2H3

InChI Key

LLRWYHGNUNIZEP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OCC)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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